molecular formula C17H10Cl2N4 B2707623 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-16-8

2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B2707623
CAS-Nummer: 860610-16-8
Molekulargewicht: 341.2
InChI-Schlüssel: OKIZGWJJWOIFRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3,4-dichlorophenyl group and at position 7 with a 2-pyridinyl moiety.

Eigenschaften

IUPAC Name

2-(3,4-dichlorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4/c18-12-5-4-11(9-13(12)19)15-10-17-21-8-6-16(23(17)22-15)14-3-1-2-7-20-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIZGWJJWOIFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=CC(=NN23)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3,4-dichlorophenylhydrazine with 2-pyridinecarboxaldehyde under acidic conditions to form the intermediate hydrazone, which then cyclizes to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods often employ high-yielding and scalable processes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of catalysts, such as iodine or transition metals, can also enhance the reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Inhibition of Kinases

Research indicates that 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine exhibits inhibitory effects on several kinases involved in critical signaling pathways related to cancer progression. Notably, it has shown potential efficacy against phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cancer cell survival and proliferation.

Table 1: Kinase Inhibition Activity

Kinase TargetInhibition TypeReference
PI3KαCompetitive
PI3KβNon-competitive
mTORPartial

Anticancer Applications

The compound's structural similarity to other pyrazolo[1,5-a]pyrimidines suggests its potential as an anticancer agent. Studies have reported that related compounds demonstrate significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy
A study involving derivatives of pyrazolo[1,5-a]pyrimidine showed that modifications at the 7-position significantly enhanced anticancer activity against breast cancer cells (MCF-7). The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrazolo[1,5-a]pyrimidines have revealed promising results. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth.

Table 2: Antimicrobial Activity

Compound NameActivityReference
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidineGram-positive
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidineBroad-spectrum

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as kinases. It binds to the ATP-binding site of these enzymes, inhibiting their activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions at positions 2, 3, 5, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties
Compound Name (Position-Substituents) Substituents Molecular Formula C (%) H (%) N (%) Key Features
Target Compound: 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl) 2: 3,4-Dichlorophenyl; 7: 2-Pyridinyl Not provided High lipophilicity (Cl), potential kinase inhibition (pyridinyl)
4l 2: Amino; 5: 2,6-Dichlorophenyl C₁₈H₁₄ClFN₆O₂ 53.94 3.52 20.97 Dichlorophenyl enhances stability; amino group may improve solubility
4n 5: 4-Trifluoromethylphenyl C₁₉H₁₅F₃N₆O₂ 54.81 3.36 20.18 Trifluoromethyl increases metabolic resistance and electronegativity
4b 5: 2-Methoxyphenyl C₁₉H₁₈N₆O₃ 60.31 4.79 22.21 Methoxy group enhances electron-donating capacity and solubility
4g 5: 2,6-Dimethylphenyl C₁₈H₁₆N₆O₃ 59.34 4.43 23.07 Methyl groups improve lipophilicity without steric hindrance
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) 5: 4-Fluorophenyl; 7: Trifluoromethyl C₁₄H₉F₄N₃ Fluorine and CF₃ groups enhance bioavailability and target selectivity

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl (4n, ) and fluorophenyl substituents enhance metabolic stability and binding to hydrophobic enzyme pockets.
  • Pyridinyl vs. Piperazinyl/Pyrrolidinyl : The target compound’s 2-pyridinyl group at position 7 contrasts with morpholinyl (e.g., compound 5 in ) or piperazinyl () moieties, which are common in kinase inhibitors for solubility and hydrogen bonding.

Structure-Activity Trends :

  • Chlorophenyl Groups : Associated with anticancer activity (e.g., ), likely due to enhanced DNA binding or kinase inhibition.

Biologische Aktivität

2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

  • Chemical Formula : C17H10Cl2N4
  • Molecular Weight : 357.19 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a dichlorophenyl group and a pyridinyl moiety.

The compound primarily acts as an inhibitor of certain kinases involved in cell cycle regulation and proliferation. Specifically, it has shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine against various cancer cell lines:

Cell LineIC50 (nM)Reference
MCF-7 (Breast)45
HCT-116 (Colon)6
HepG-2 (Liver)48

These values indicate that the compound exhibits potent cytotoxic effects, particularly against HCT-116 cells.

Inhibition of CDK Activity

The compound has been shown to inhibit CDK2/cyclin A2 with an IC50 value of approximately 0.057 µM, demonstrating its potential as a therapeutic agent in cancer treatment. This inhibition leads to significant alterations in cell cycle progression and promotes apoptosis in treated cells .

Study 1: In Vitro Analysis

A comprehensive study assessed the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The results indicated that compounds with similar scaffolds exhibited varying degrees of cytotoxicity against breast and colorectal cancer cell lines. Notably, 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine was among the most effective agents tested .

Study 2: Molecular Docking Studies

Molecular docking simulations revealed that the compound fits well into the active site of CDK2, suggesting strong binding affinity. This interaction is critical for its inhibitory activity and supports further development as an anti-cancer drug .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine. However, detailed toxicological assessments are necessary to evaluate its safety profile in vivo.

Q & A

Q. What are the standard synthetic protocols for preparing pyrazolo[1,5-a]pyrimidine derivatives, such as 2-(3,4-dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine?

Answer: The synthesis typically involves cyclocondensation of enaminones or aminopyrazole precursors with appropriately substituted carbonyl compounds. For example:

  • Step 1: React 3,4-dichlorophenyl-substituted enaminones with 2-pyridinyl-containing precursors in pyridine under reflux conditions .
  • Step 2: Acidification (e.g., HCl) followed by recrystallization from ethanol/DMF to isolate the product .
  • Key Characterization: Use IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structural integrity. Elemental analysis validates purity (e.g., C: 62.77%, H: 4.01%, N: 24.40% for a dichlorophenyl analog) .

Q. What analytical techniques are essential for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13C^{13}C-NMR confirms carbon frameworks .
  • Mass Spectrometry (MS): High-resolution MS determines molecular ion peaks (e.g., [M+H]+^+ at m/z 363.4 for a trifluoromethyl-substituted derivative) .
  • X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C–C bond lengths of 1.35–1.48 Å in dichlorophenyl analogs) .

Q. How are pyrazolo[1,5-a]pyrimidines evaluated for biological activity in preliminary assays?

Answer:

  • In vitro enzyme inhibition: Screen against kinases (e.g., B-Raf) using fluorescence-based assays with IC50_{50} values (e.g., 2.70 µM for a pyrazolo[1,5-a]pyrimidine against HEPG2 cells) .
  • In vivo models: Test anti-inflammatory activity in rodent carrageenan-induced edema models, comparing efficacy to reference drugs like indomethacin .

Advanced Research Questions

Q. How can regioselective functionalization at the C3 position of pyrazolo[1,5-a]pyrimidines be achieved?

Answer:

  • Hypervalent iodine-mediated halogenation: Optimize conditions (e.g., 80°C in DCM with iodine reagents) to iodinate C3 with >85% yield. Electron-withdrawing groups (e.g., –Cl) enhance reactivity .
  • Substrate scope: Derivatives with pyridinyl or fluorophenyl groups tolerate iodination (e.g., 92% yield for 3al in ) .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Answer:

  • Structure-Activity Relationship (SAR) studies: Systematically vary substituents (e.g., dichlorophenyl vs. trifluoromethyl) and correlate with activity. For example, 3-bromo-2-phenyl-6-(phenylsulfonyl) derivatives showed superior analgesic activity (vs. indomethacin) due to sulfonyl group polarity .
  • Dose-response profiling: Compare IC50_{50} values across cell lines (e.g., HEPG2 vs. MCF-7) to identify selectivity patterns .

Q. How are pyrazolo[1,5-a]pyrimidines optimized for kinase inhibition (e.g., B-Raf or c-Src)?

Answer:

  • Scaffold modification: Introduce tropane or morpholino groups at C7 to enhance binding affinity (e.g., B-Raf inhibitors with IC50_{50} < 10 nM) .
  • Pharmacokinetic tuning: Add trifluoromethyl groups to improve CNS penetration (e.g., 7f.HCl in showed >90% c-Src inhibition) .

Q. What advanced methodologies enable scalable synthesis of pyrazolo[1,5-a]pyrimidine libraries?

Answer:

  • Flow chemistry: Combine Pd-catalyzed aerobic oxidation and reductive amination in telescoped sequences for high-throughput synthesis (e.g., 89% yield for PI3Kδ inhibitors) .
  • Solid-phase synthesis: Use resin-bound intermediates to generate derivatives with diverse aryl/heteroaryl substituents .

Key Methodological Notes

  • Regioselectivity: Hypervalent iodine protocols () are preferred over traditional halogenation for C3 functionalization.
  • Biological assays: Prioritize in vivo models with pharmacokinetic profiling to validate in vitro findings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.